(3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol: is a derivative of glucose, characterized by the presence of cyclohexylidene groups at the 1,2 and 5,6 positions of the glucofuranose ring. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is typically synthesized through the reaction of alpha-D-glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction involves the formation of cyclic ketals at the 1,2 and 5,6 positions of the glucofuranose ring .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is used as a protecting group in carbohydrate chemistry, allowing selective reactions at other positions of the sugar molecule .
Biology and Medicine: The compound serves as an intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents .
Industry: In the industrial sector, it is utilized in the production of fine chemicals and pharmaceuticals, where its stability and reactivity are advantageous .
Mechanism of Action
The mechanism of action of (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol primarily involves its role as a protecting group. By forming stable cyclic ketals, it prevents unwanted reactions at the protected positions, allowing selective modifications elsewhere on the molecule .
Comparison with Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but uses isopropylidene groups instead of cyclohexylidene
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Another derivative with isopropylidene groups but on a different sugar
Uniqueness: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is unique due to its cyclohexylidene groups, which provide enhanced stability and distinct reactivity compared to other protecting groups .
Properties
Molecular Formula |
C18H28O6 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12?,13-,14+,15+,16+/m0/s1 |
InChI Key |
XEYVZLZWQFLSDZ-GJFSAVBPSA-N |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.